REACTION_CXSMILES
|
C([O:3][C:4](=[O:13])[C:5]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)([CH3:7])[CH3:6])C.[OH-].[Na+].Cl>CO>[N:8]1([C:5]([CH3:7])([CH3:6])[C:4]([OH:13])=[O:3])[CH:12]=[CH:11][N:10]=[CH:9]1 |f:1.2|
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(C)N1C=NC=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 16 hours at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
N1(C=NC=C1)C(C(=O)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |